An In-Depth Technical Guide to 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide focuses on a specific derivative, 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, a molecule of significant interest for its potential applications in drug discovery, particularly in oncology. This document provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, methods for its physicochemical characterization, and an exploration of its therapeutic relevance, supported by data from closely related analogues.
Introduction: The Quinazolinone Core in Modern Drug Discovery
Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered substantial attention from the medicinal chemistry community due to their diverse biological activities. These activities include anti-cancer, anti-inflammatory, anti-HIV, antimicrobial, and anticonvulsant properties[1][2]. The fused bicyclic system of the quinazolinone core offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile[1]. The 6,7-dimethoxy substitution pattern, in particular, is a recurring motif in many biologically active quinazolinones, contributing to their interaction with various biological targets[3]. The introduction of a hydrazino group at the 2-position and an ethyl group at the 3-position of this scaffold is anticipated to modulate its activity and selectivity, making 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one a compelling candidate for further investigation.
Chemical Structure and Properties
The chemical structure of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is characterized by a quinazolinone core with key functional groups that dictate its chemical behavior and biological activity.
Systematic Name: 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one
Molecular Formula: C₁₂H₁₆N₄O₃[4]
Molecular Weight: 264.28 g/mol
Chemical Identifiers:
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CAS Number: 906782-84-1[4]
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SMILES: CCN1C(NN)=NC2=CC(OC)=C(OC)C=C2C1=O[4]
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InChI: InChI=1S/C12H16N4O3/c1-4-16-11(17)7-5-9(18-2)10(19-3)6-8(7)14-12(16)15-13/h5-6H,4,13H2,1-3H3,(H,14,15)[4]
The structure features a planar quinazolinone ring system, which is crucial for potential interactions with flat hydrophobic regions of biological targets. The dimethoxy groups at positions 6 and 7 are known to enhance the binding affinity of quinazoline derivatives to the ATP-binding sites of various kinases. The hydrazino group at the 2-position is a key functional group that can act as a hydrogen bond donor and acceptor, and it serves as a reactive handle for further chemical modifications. The ethyl group at the N-3 position contributes to the lipophilicity of the molecule, which can influence its cell permeability and pharmacokinetic properties.
Synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one
The synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one can be achieved through a multi-step process, leveraging established methodologies for the construction of the quinazolinone scaffold and subsequent functionalization. The proposed synthetic route is outlined below, based on analogous reactions reported in the literature[5][6][7][8].
Synthesis Workflow
Caption: Proposed synthetic workflow for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Ethyl-2-thioxo-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF)[5].
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Addition of Reagent: To the stirred solution, add ethyl isothiocyanate (1.1 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 3-ethyl-2-thioxo-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one as a solid.
Step 2: Synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 3-ethyl-2-thioxo-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in a solvent such as ethanol or 2-propanol.
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Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the suspension[8][9].
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Reaction Conditions: Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, will often precipitate from the reaction mixture. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Physicochemical Characterization
The structural integrity and purity of the synthesized 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methoxy groups (singlets), aromatic protons on the quinazolinone ring, and exchangeable protons of the hydrazino group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, carbons of the ethyl and methoxy groups, and the carbon bearing the hydrazino group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₂H₁₆N₄O₃). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazino group), C=O stretching (quinazolinone carbonyl), C-O stretching (methoxy groups), and aromatic C-H stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Therapeutic Potential and Mechanism of Action
Quinazolinone derivatives are well-established as potent inhibitors of various protein kinases, particularly those involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][13][14]. The 6,7-dimethoxy substitution pattern is a key feature in many clinically used tyrosine kinase inhibitors.
Target Inhibition and Signaling Pathway
Caption: Putative mechanism of action via inhibition of EGFR and VEGFR-2 signaling pathways.
The structural features of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one suggest that it may act as an ATP-competitive inhibitor of receptor tyrosine kinases like EGFR and VEGFR-2. By binding to the ATP pocket in the kinase domain, the compound can block the autophosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
In Vitro Efficacy Data (Analogues)
While specific data for the title compound is not available, the following table summarizes the reported in vitro activities of structurally related 6,7-dimethoxyquinazolinone derivatives against various cancer cell lines and kinases. This data provides a strong rationale for the potential anticancer activity of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one.
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Kinase Target | IC₅₀ (µM) | Reference |
| Quinazolinone Hydrazide 3j | MCF-7 | 0.20 ± 0.02 | - | - | [2] |
| Quinazolinone Hydrazide 3g | A2780 | 0.14 ± 0.03 | - | - | [2] |
| Quinazolinone derivative 6d | NCI-H460 (NSCLC) | 0.789 (GI₅₀) | EGFR | 0.069 ± 0.004 | [13] |
| 6,7-dimethoxy-4-anilinoquinazoline 14b | HepG2 | low-micromolar | VEGFR-2 | 0.016 ± 0.002 | [10] |
| 6,7-dimethoxy-4-anilinoquinazoline 14b | MCF-7 | low-micromolar | - | - | [10] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, a series of in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
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Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with serial dilutions of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay measures the ability of the compound to inhibit the enzymatic activity of specific kinases.
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Assay Setup: In a 96-well plate, add the kinase (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
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Inhibitor Addition: Add varying concentrations of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one to the wells.
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Kinase Reaction: Initiate the reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).
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Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
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Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural features, including the 6,7-dimethoxy-substituted quinazolinone core and the 2-hydrazino moiety, suggest a potential mechanism of action involving the inhibition of key cancer-related kinases such as EGFR and VEGFR-2. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological activities.
Future research should focus on the specific synthesis and detailed characterization of this compound to confirm its structure and purity. Comprehensive in vitro and in vivo studies are warranted to elucidate its precise mechanism of action, determine its efficacy in relevant disease models, and evaluate its pharmacokinetic and toxicological profiles. The hydrazino group also offers a valuable point for further derivatization, opening avenues for the development of a library of related compounds with potentially improved potency, selectivity, and drug-like properties.
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